![molecular formula C11H14N4OS B1392563 1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1243053-46-4](/img/structure/B1392563.png)
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde, or 5-DEATC, is a thiadiazole compound derived from the 1H-pyrrole-2-carbaldehyde family. It is a versatile and useful compound that has been studied for its various applications in scientific research.
Scientific Research Applications
Synthesis and Biological Activity Studies
- Schiff bases and metal complexes derived from 1H-Pyrrole-2-carbaldehyde have been synthesized and characterized, displaying good antimicrobial activity against various bacteria and fungi. This showcases the potential of 1H-Pyrrole-2-carbaldehyde derivatives in developing new antimicrobial agents (Aziz & Shaalan, 2015).
Green Synthesis and Antimicrobial Activity
- The synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, achieved through green chemistry principles, demonstrated effective antimicrobial properties, hinting at the environmental and biological relevance of such compounds (Sarva et al., 2022).
Novel Compounds and Antileishmanial Activity
- New compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole have shown significant antileishmanial activity, suggesting the therapeutic potential of thiadiazole derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).
Synthesis and Insecticidal Assessment
- Research on the synthesis of heterocycles incorporating a thiadiazole moiety revealed their potential as insecticidal agents against certain pests, indicating their utility in agricultural contexts (Fadda et al., 2017).
Ultrasound-Assisted Synthesis and Antibacterial Activity
- Ultrasound-assisted synthesis of thiadiazole-pyrazol-thiazolidin-4-one hybrids showed notable antibacterial activity, highlighting the role of innovative synthesis techniques in enhancing biological activity (Kerru et al., 2020).
Synthesis and Anticancer Activity
- Novel thiazole and thiadiazole derivatives have exhibited promising anticancer activity against certain cancer cell lines, suggesting their potential in cancer therapy (Gomha et al., 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde may also interact with various biological targets.
Mode of Action
A related compound, a 1,2,4-oxadiazole derivative, has been studied as a c-myc inhibitor . If 1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde shares a similar mechanism, it may interact with its targets and cause significant changes in cellular processes.
Biochemical Pathways
For instance, a furocoumarin derivative was found to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signal pathway .
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
1-[5-(diethylamino)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-3-14(4-2)10-12-13-11(17-10)15-7-5-6-9(15)8-16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWTIZSWLHLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(S1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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